(3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol: is an organic compound that features a pyridine ring substituted with an amino group and a methyl group, connected to a phenyl ring bearing a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylpyridine to introduce a nitro group, followed by reduction to form the amino group. The resulting 5-amino-4-methylpyridine is then subjected to a Suzuki coupling reaction with a boronic acid derivative of benzyl alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The amino group can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products:
Oxidation: Formation of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)aldehyde or (3-(5-Amino-4-methylpyridin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol from the nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new ligands for coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)amine: Lacks the methanol group, replaced by an amine group.
(3-(5-Amino-4-methylpyridin-2-yl)phenyl)acetic acid: Contains a carboxylic acid group instead of methanol.
Uniqueness:
- The presence of the methanol group in (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol provides unique reactivity and interaction profiles compared to its analogs.
- Its specific substitution pattern on the pyridine and phenyl rings offers distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[3-(5-amino-4-methylpyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H14N2O/c1-9-5-13(15-7-12(9)14)11-4-2-3-10(6-11)8-16/h2-7,16H,8,14H2,1H3 |
InChI Key |
GFPIXYRPVCCBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.